![molecular formula C17H17N3O3 B4504691 2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-pyridin-2-ylacetamide](/img/structure/B4504691.png)
2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-pyridin-2-ylacetamide
Overview
Description
2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-pyridin-2-ylacetamide is a complex organic compound known for its unique tricyclic structure. This compound has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-pyridin-2-ylacetamide typically involves a multistep process. One common method starts with the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate. This reaction yields 3,5-dioxo-4-aza-tricyclo[5.2.2.02,6]undec-8-en-8-yl acetate, which is then hydrolyzed using an aqueous-ethanolic solution of ammonia to produce the desired imide . Industrial production methods may involve similar steps but are optimized for larger scale synthesis.
Chemical Reactions Analysis
2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-pyridin-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-pyridin-2-ylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential cytotoxicity and anti-HIV-1 activity in MT-4 cells.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in antiviral and anticancer therapies.
Mechanism of Action
The mechanism of action of 2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets and pathways. For instance, its anti-HIV-1 activity is attributed to its ability to inhibit the multiplication of the virus in acutely infected cells. The compound’s structure allows it to bind to certain receptors or enzymes, disrupting their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-pyridin-2-ylacetamide include other derivatives of 4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione. These compounds share a similar tricyclic core but differ in their substituents, leading to variations in their chemical and biological properties. For example, thiourea derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione have been studied for their antibacterial and antifungal activities . The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties.
Properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-pyridin-2-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-13(19-12-3-1-2-8-18-12)9-20-16(22)14-10-4-5-11(7-6-10)15(14)17(20)23/h1-5,8,10-11,14-15H,6-7,9H2,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFXANYCAJPDBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)CC(=O)NC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.